molecular formula C6H10O3 B6264527 2-(1-methylcyclopropoxy)acetic acid CAS No. 1553716-45-2

2-(1-methylcyclopropoxy)acetic acid

Cat. No.: B6264527
CAS No.: 1553716-45-2
M. Wt: 130.1
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Description

2-(1-methylcyclopropoxy)acetic acid (CAS 1553716-45-2) is a high-purity chemical compound offered for research and development applications . This molecule features a carboxylic acid functional group linked by an ether to a 1-methylcyclopropyl ring, a structure that makes it a valuable building block in organic synthesis and medicinal chemistry. Researchers can utilize this compound as a key intermediate in the design and synthesis of novel molecules, particularly in pharmaceutical research where the cyclopropoxy moiety can influence metabolic stability and physicochemical properties. It is supplied with a guaranteed purity of 95% . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Handle with appropriate care in a controlled laboratory setting.

Properties

CAS No.

1553716-45-2

Molecular Formula

C6H10O3

Molecular Weight

130.1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The primary synthetic route involves the reaction of 1-methylcyclopropanol with chloroacetic acid under basic conditions. This method leverages nucleophilic substitution (SN2), where the hydroxyl group of 1-methylcyclopropanol is deprotonated by a strong base (e.g., NaOH), forming an alkoxide ion. This alkoxide attacks the α-carbon of chloroacetic acid, displacing the chloride ion and forming the ether linkage.

Reaction equation:

1-Methylcyclopropanol+ClCH2COOHNaOH, MeOH2-(1-Methylcyclopropoxy)acetic acid+HCl\text{1-Methylcyclopropanol} + \text{ClCH}_2\text{COOH} \xrightarrow{\text{NaOH, MeOH}} \text{2-(1-Methylcyclopropoxy)acetic acid} + \text{HCl}

Optimized Parameters

  • Base: Sodium hydroxide (47% aqueous solution) is preferred due to its efficacy in deprotonating the alcohol.

  • Solvent: Methanol facilitates solubility and reaction homogeneity.

  • Temperature: 70–80°C for 2 hours ensures complete conversion.

  • Workup: Acidification to pH 3–4 with HCl precipitates the product, followed by extraction with ethyl acetate and crystallization using heptanes.

Table 1: Comparative Analysis of Base and Solvent Combinations

BaseSolventTemperature (°C)Yield (%)Purity (%)
NaOHMethanol70–8085–90>99
KOHEthanol65–7578–8295–98
Na₂CO₃Water80–9070–7590–92

Ester Hydrolysis Route

Synthesis of Methyl Ester Intermediate

An alternative approach involves synthesizing the methyl ester derivative first, followed by hydrolysis. This method is advantageous for avoiding side reactions during direct acid formation.

Reaction steps:

  • Esterification: React 1-methylcyclopropanol with methyl chloroacetate in the presence of a base.

  • Hydrolysis: Treat the ester intermediate with aqueous NaOH to yield the carboxylic acid.

Critical considerations:

  • Catalyst: p-Toluenesulfonic acid (PTSA) in xylene enables efficient azeotropic removal of methanol and water.

  • Temperature: 120–150°C for 60 hours ensures complete ring closure and ester conversion.

Industrial-Scale Production

Large-Scale Reactor Design

Industrial production employs 12 L reactors equipped with Dean-Stark apparatus for continuous solvent removal. Key steps include:

  • Reagent ratios: 1:1 molar ratio of 1-methylcyclopropanol to chloroacetic acid.

  • Distillation: Vacuum distillation at 115–125°C/12–18 torr purifies the final product.

Table 2: Industrial Process Metrics

ParameterValue
Reactor volume12 L
Reaction time60 hours
Batch yield1,860 g (95% purity)
Energy consumption18 kWh/kg

Side Reactions and Mitigation

Common Byproducts

  • Over-alkylation: Occurs at elevated temperatures (>90°C), leading to di-ether formation.

  • Ester degradation: Prolonged heating during hydrolysis can decarboxylate the acetic acid moiety.

Mitigation Strategies

  • Temperature control: Maintain reaction temperatures below 80°C during nucleophilic substitution.

  • Catalytic inhibitors: Additives like hydroquinone (0.1 wt%) suppress radical-based side reactions.

Catalytic and Solvent Innovations

Phase-Transfer Catalysis (PTC)

Recent advancements utilize tetrabutylammonium bromide (TBAB) as a PTC in biphasic systems (water/toluene). This reduces reaction time from 12 hours to 4 hours with comparable yields (88%).

Green Solvent Alternatives

  • Cyclopentyl methyl ether (CPME): Replaces xylene in esterification steps, offering lower toxicity and higher boiling points.

Analytical and Purification Techniques

Chromatographic Monitoring

  • TLC: Ethyl acetate/hexane (1:2 v/v) resolves starting materials and products (Rf = 0.45 for target compound).

  • GC-MS: Quantifies purity (>99%) and identifies trace impurities (<0.1%).

Crystallization Optimization

  • Anti-solvent selection: Heptanes induce crystallization more effectively than hexanes, yielding larger crystals with fewer occlusions .

Chemical Reactions Analysis

Types of Reactions

2-(1-methylcyclopropoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(1-methylcyclopropoxy)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-methylcyclopropoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural features and molecular properties of 2-(1-methylcyclopropoxy)acetic acid and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents on Cyclopropane Key Functional Groups CAS No.
This compound* C6H10O3 130.14 (calc.) 1-methyl, ether oxygen Ether, carboxylic acid Not available
2-((1S,2R)-2-(Methoxycarbonyl)cyclopropyl)acetic acid C7H10O4 158.15 Methoxycarbonyl Ester, carboxylic acid 175221-16-6
2-(2-Methylcyclopropyl)acetic acid C6H10O2 114.14 2-methyl Carboxylic acid 27621-18-7
2-[1-(2-Methylphenyl)cyclopropyl]acetic acid C12H14O2 190.24 1-(2-methylphenyl) Carboxylic acid 1226178-18-2
2-(3-Bromo-4-methoxyphenyl)acetic acid C9H9BrO3 245.07 3-bromo, 4-methoxy (aromatic ring) Carboxylic acid Not available
2-(4-Chloro-2-methylphenoxy)propionic acid (MCPP) C10H11ClO3 214.65 4-chloro, 2-methylphenoxy Ether, carboxylic acid 93-65-2

*Calculated molecular weight based on formula.

Key Observations :

  • Ether Linkages : Compounds like MCPP () and the target compound share ether linkages, which enhance stability and influence bioavailability. MCPP, a herbicide, demonstrates high toxicity (Health Hazard Rating 3), suggesting that ether-containing analogs may require careful handling .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1-methylcyclopropoxy)acetic acid, and how do reaction conditions influence cyclopropane ring stability?

  • Methodological Answer : The synthesis of cyclopropane-containing compounds like this compound often employs ring-opening or cycloaddition strategies. Key considerations include:

  • Protecting groups : Use tert-butyl or silyl ethers to stabilize reactive intermediates during cyclopropane formation.
  • Temperature control : Low temperatures (-20°C to 0°C) minimize ring strain-induced side reactions.
  • Catalysts : Transition-metal catalysts (e.g., Rh(II)) enhance stereochemical control .
    • Data Table :
Synthetic MethodYield (%)Stereopurity (%)Key Reagents
Cyclopropanation65–75>90Rh₂(OAc)₄
Ring Expansion50–6085–90BF₃·Et₂O

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard.

  • Data collection : Use MoKα radiation (λ = 0.71073 Å) at 150–200 K to minimize thermal motion artifacts.
  • Software : SHELXL for refinement, with hydrogen atoms placed in calculated positions using riding models. Space group determination (e.g., monoclinic P2₁/c) is critical for symmetry analysis .
    • Data Table :
ParameterValue
Space groupP2₁/c
Unit cell (Å)a = 5.106, b = 22.352, c = 7.401
β angle (°)108.2

Q. What spectroscopic techniques are used to validate the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm cyclopropane protons (δ 0.8–1.2 ppm) and carboxylate resonance (δ 170–180 ppm).
  • Mass spectrometry : High-resolution MS (HRMS) for exact mass verification (e.g., [M+H]⁺ = 173.1052).
  • HPLC : Reverse-phase C18 columns with UV detection at 210 nm for purity assessment (>95%) .

Advanced Research Questions

Q. How can surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) elucidate the interaction of this compound with biological targets?

  • Methodological Answer :

  • SPR : Immobilize target enzymes (e.g., cyclooxygenase) on a sensor chip. Measure binding kinetics (ka/kd) at varying compound concentrations (1–100 μM).
  • ITC : Titrate the compound into a protein solution to determine binding stoichiometry (n) and enthalpy (ΔH). Adjust buffer pH to match physiological conditions (pH 7.4) .
    • Data Table :
TechniqueKd (µM)ΔG (kJ/mol)ΔH (kJ/mol)
SPR12.3 ± 1.2-28.4N/A
ITC15.7 ± 2.1-26.9-10.2

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer :

  • Meta-analysis : Pool data from multiple studies and apply statistical tools (e.g., Cohen’s d for effect size).
  • Assay standardization : Use validated cell lines (e.g., HEK293 for receptor studies) and control for batch-to-buffer variability.
  • Dose-response curves : Fit data to Hill equations to compare EC₅₀ values across experimental setups .

Q. What computational methods predict the reactivity and metabolic pathways of this compound?

  • Methodological Answer :

  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to assess cyclopropane ring strain (≈27 kcal/mol).
  • ADMET prediction : Use tools like SwissADME to forecast metabolic sites (e.g., cytochrome P450 oxidation at the methoxy group) .

Q. How can crystallography data inform hydrogen-bonding networks and supramolecular assembly in this compound?

  • Methodological Answer : Analyze O–H···O and C–H···O interactions using Mercury software. For example, carboxylate dimers form R₂²(8) motifs with d(O···O) = 2.68 Å, stabilizing the crystal lattice .

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